(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
Description
Introduction to (4-Chlorophenyl)(3-iodophenyl)methanamine Hydrochloride
Historical Context and Development
This compound was first synthesized in 2019, as evidenced by its PubChem creation date. Its development aligns with broader trends in medicinal chemistry toward halogenated aromatic amines, which gained prominence in the early 21st century due to their enhanced binding affinities and metabolic stability compared to non-halogenated analogs. The incorporation of iodine, a heavy halogen, reflects strategic design principles aimed at optimizing pharmacokinetic properties while enabling radiolabeling for imaging applications. Early synthetic efforts focused on Ullmann-type coupling reactions to introduce the iodophenyl moiety, followed by reductive amination to install the methanamine group.
Significance in Organic Chemistry
The compound’s significance stems from three key features:
- Dual Halogenation : The chlorine atom at the para-position and iodine at the meta-position create an electronically asymmetric system. Chlorine, with its strong electron-withdrawing inductive effect (-I), polarizes the aromatic ring, while iodine’s polarizability enhances van der Waals interactions in supramolecular systems.
- Amine Functionality : The primary amine group serves as a handle for further derivatization, enabling the synthesis of amides, imines, and coordination complexes. Protonation to the hydrochloride salt improves solubility in polar solvents, facilitating reactivity studies.
- Steric Profile : The meta-iodine substitution introduces steric bulk that influences conformational preferences, as demonstrated by computational models predicting a dihedral angle of 67° between the two aromatic planes.
Table 1: Key Structural and Electronic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂IN | |
| Molecular Weight | 380.05 g/mol | |
| Halogen Substituents | Cl (4-position), I (3-position) | |
| Calculated LogP | 3.8 ± 0.2 | |
| Dipole Moment (Gas Phase) | 5.2 Debye |
Position within Phenylmethanamine Derivatives
Among phenylmethanamine derivatives, this compound occupies a niche due to its rare combination of chlorine and iodine. Comparative studies with analogs such as (4-chlorophenyl)(4-iodophenyl)methanamine reveal that the meta-iodine placement reduces symmetry, leading to lower melting points (150–160°C vs. 170–180°C for the para-isomer) and altered crystallinity. Its hydrochloride salt form further distinguishes it from neutral analogs, enabling unique ion-dipole interactions in solid-state structures.
Research Relevance in Modern Chemistry
Recent applications include:
- Catalytic Cross-Coupling : The iodine atom serves as a leaving group in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures with potential anticancer activity.
- Metal-Organic Frameworks (MOFs) : The amine group coordinates to transition metals like palladium, forming catalysts for C–H activation reactions.
- Pharmacophore Development : Molecular docking studies suggest that the iodine moiety enhances binding to thyroid hormone receptors, positioning the compound as a lead structure for endocrine disorder therapeutics.
Theoretical Framework and Research Paradigms
The compound’s reactivity can be rationalized through dual theoretical lenses:
- Hammett Analysis : The chlorine substituent exerts a σₚ value of +0.23, activating the ring toward electrophilic substitution at the ortho and para positions relative to the amine.
- Frontier Molecular Orbital (FMO) Theory : Density functional theory (DFT) calculations indicate a HOMO localized on the iodophenyl ring, favoring nucleophilic aromatic substitution at the meta-iodine site.
Table 2: Comparative Reactivity of Halogenated Phenylmethanamines
| Compound | Electrophilic Reactivity (k, L/mol·s) | Nucleophilic Reactivity (k, L/mol·s) |
|---|---|---|
| (4-Cl)(3-I)-Phenylmethanamine | 2.4 × 10⁻³ | 1.8 × 10⁻⁴ |
| (4-Cl)(4-I)-Phenylmethanamine | 1.9 × 10⁻³ | 2.1 × 10⁻⁴ |
| (4-Cl)(3-Br)-Phenylmethanamine | 3.1 × 10⁻³ | 9.7 × 10⁻⁵ |
This analysis underscores the compound’s unique position at the intersection of synthetic methodology and applied pharmacology, driven by its multifaceted chemical personality.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-chlorophenyl)-(3-iodophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClIN.ClH/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10;/h1-8,13H,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITHOPZTIFONCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 3-iodoaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Properties
The compound exhibits distinct chemical properties that make it suitable for various applications:
- Molecular Formula : C13H12ClI·HCl
- Molecular Weight : 319.65 g/mol
- Appearance : Typically a white to off-white crystalline solid.
Medicinal Chemistry
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride has been explored for its potential therapeutic effects. Its structure allows for interaction with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit activity against certain cancer cell lines, providing a basis for further pharmacological studies.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as:
- Nucleophilic Substitution Reactions : The presence of iodine makes it a good leaving group, facilitating substitution reactions with nucleophiles.
- Coupling Reactions : It can be used in Suzuki or Sonogashira coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Materials Science
Research has also focused on the use of this compound in developing conducting polymers. These polymers have applications in electronic devices, sensors, and energy storage systems due to their electrical conductivity and stability.
Table 1: Yield and Reaction Conditions for Synthesis
| Reaction Component | Amount Used | Yield (%) | Solvent | Base |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 1 mmol | 85 | Methanol | KOH |
| 3-Iodoaniline | 1 mmol |
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15 |
| (4-Chlorophenyl)(3-iodophenyl)methanamine derivative A | HeLa (Cervical) | 10 |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 15 µM. This suggests potential as a lead compound for further development in cancer therapy.
Case Study 2: Synthesis of Conducting Polymers
In another research project, this compound was utilized as a precursor for synthesizing novel conducting polymers. The resulting materials demonstrated enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Diarylmethanamine Hydrochlorides with Halogen Substituents
Compounds with diarylmethanamine scaffolds and halogenated aromatic groups are common in medicinal chemistry. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Diarylmethanamine Derivatives
Notes:
- The thiazole-containing derivative () exhibits a high melting point (268°C), likely due to crystalline packing enhanced by the heterocyclic ring .
- Iodo-substituted analogs () have higher molecular weights compared to chloro derivatives, which may reduce aqueous solubility but improve lipid membrane penetration.
Piperazinyl Methanamine Derivatives
Compounds with piperazine moieties, such as those in and , demonstrate distinct pharmacological profiles due to enhanced hydrogen-bonding capacity and conformational flexibility:
Table 2: Pharmacologically Active Methanamine Derivatives
Comparison :
- Ortho-substituted chlorine (I-13, ) results in a higher melting point (181–183°C vs. 157–159°C for para-substituted I-15), highlighting steric effects on crystallinity .
Heterocyclic Methanamine Derivatives
Heterocycles like isoxazole (), oxadiazole (), and pyrimidine () introduce additional hydrogen-bonding sites and metabolic stability:
Table 3: Heterocyclic Methanamine Analogs
Key Observations :
Biological Activity
(4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be categorized under substituted phenylmethanamines, characterized by the presence of a chlorophenyl group and an iodophenyl moiety. Its hydrochloride form enhances solubility, making it suitable for biological assays and therapeutic applications.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating levels of neurotransmitters such as serotonin and norepinephrine, which are crucial in the treatment of mood disorders.
- Dopamine Receptor Interaction : The structure may allow interaction with dopamine receptors, suggesting potential antipsychotic properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro, indicating possible anti-inflammatory applications.
Antidepressant Activity
Research indicates that compounds structurally related to this compound can exhibit antidepressant effects through serotonin and norepinephrine reuptake inhibition. A computational study predicted similar pharmacological profiles for this compound, suggesting its potential utility in treating depression.
Antipsychotic Properties
Studies have indicated that the compound may influence dopaminergic pathways. In vitro studies showed binding affinities to dopamine receptors, which could translate into antipsychotic effects. Further research is needed to confirm these findings through clinical trials.
Anti-inflammatory Effects
In vitro assays demonstrated that related compounds can significantly reduce pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in conditions characterized by inflammation.
Study 1: Antidepressant Efficacy
A study conducted on animal models evaluated the antidepressant-like effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect similar to established SSRIs.
Study 2: Antipsychotic Activity
In another study focusing on behavioral assays in rodents, the compound was shown to reduce hyperactivity induced by amphetamines, indicating potential antipsychotic properties. The mechanism was linked to dopamine receptor antagonism.
Data Summary
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Antidepressant | Serotonin/Norepinephrine modulation | |
| Antipsychotic | Dopamine receptor interaction | |
| Anti-inflammatory | Cytokine reduction |
Q & A
Q. What are the optimized synthetic routes for (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A transition metal-free catalytic reduction of primary amides (e.g., using HBPin and dry toluene at 2 mol% catalyst loading) can yield aryl methanamine derivatives with >95% efficiency. For iodinated analogs, substituting 4-chlorobenzamide with 3-iodobenzamide and optimizing stoichiometry (1:4 substrate-to-reagent ratio) may improve yield. Temperature control (80–100°C) minimizes dehalogenation risks, while inert atmospheres prevent iodine oxidation .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify aromatic proton environments (δ 7.0–7.8 ppm for chlorophenyl and iodophenyl groups) and methylamine signals (δ 4.4–4.7 ppm for -CH2-). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀ClIN⁺, theoretical vs. observed m/z). Purity (>95%) is validated via HPLC with UV detection at 254 nm, referencing retention times against known standards .
Q. What solvent systems are recommended for recrystallization to enhance compound stability?
- Methodological Answer : Hydrochloride salts are typically recrystallized from ethanol/water (3:1 v/v) or acetonitrile under reflux. Slow cooling (1°C/min) ensures high crystallinity. Stability studies in DMSO-d6 (NMR solvent) show no degradation over 72 hours at 25°C, but long-term storage requires desiccated conditions (-20°C, argon atmosphere) to prevent hydrolysis of the C-I bond .
Advanced Research Questions
Q. How do electronic effects of the 3-iodo and 4-chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing 4-chloro group activates the aryl ring for nucleophilic substitution, while the bulky 3-iodo substituent directs regioselectivity in Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) reveal reduced electron density at the iodine-bearing carbon, favoring oxidative addition with Pd(0) catalysts. Experimental validation using XPhos Pd G3 shows >80% conversion in aryl-aryl bond formation .
Q. What computational strategies predict the biological activity of derivatives targeting serotonin/norepinephrine reuptake?
- Methodological Answer : Molecular docking (AutoDock Vina) against human SERT and NET receptors (PDB: 5I6X, 2A65) identifies key interactions: the chlorophenyl group occupies hydrophobic pockets, while the methanamine moiety forms hydrogen bonds with Asp97. QSAR models (CoMFA, 3D-pharmacophore mapping) prioritize derivatives with piperazinyl substitutions (e.g., logP < 3.5, polar surface area >60 Ų) for enhanced blood-brain barrier permeability .
Q. How can conflicting NMR data (e.g., split aromatic signals) be resolved for structural elucidation?
- Methodological Answer : Dynamic NMR experiments (VT-NMR, 25–80°C) distinguish conformational isomerism from impurities. For example, restricted rotation around the C-N bond in the methanamine group may cause signal splitting. NOESY correlations between the methylamine protons and adjacent aryl protons confirm spatial proximity, while ¹H-¹³C HSQC assigns coupling patterns to specific carbons .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Hydrochloride salts are stable in acidic media (pH 2–4) due to protonation of the amine, preventing nucleophilic attack. In basic conditions (pH > 8), deprotonation leads to amine oxidation or iodine displacement. Accelerated degradation studies (40°C, 75% RH) show <5% decomposition at pH 3 after 30 days, but >50% degradation at pH 9 within 7 days. LC-MS identifies major degradation products (e.g., deiodinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
